1-Cbz-3-Cyanoazetidine

Description

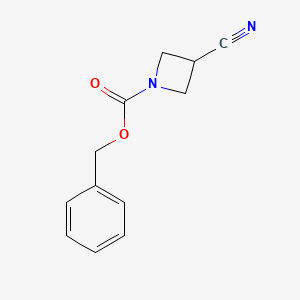

1-Cbz-3-Cyanoazetidine (chemical name: 3-cyano-1-[(phenylmethoxy)carbonyl]azetidine) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The Cbz (benzyloxycarbonyl) group at the 1-position serves as a protective moiety for the amine group, while the cyano (-CN) substituent at the 3-position confers unique electronic and steric properties. This compound is widely utilized in medicinal chemistry and organic synthesis as a precursor for complex molecules, particularly in the development of protease inhibitors and kinase-targeting agents due to its rigid scaffold and functional versatility .

Its synthesis typically involves multi-step reactions, including Cbz protection of azetidine derivatives followed by cyano group introduction via nucleophilic substitution or cyanation reactions. Analytical characterization relies on NMR, HRMS, and chromatographic techniques to confirm purity and structural integrity .

Properties

IUPAC Name |

benzyl 3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGOVPJMOBRPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662582 | |

| Record name | Benzyl 3-cyanoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288851-42-3 | |

| Record name | Benzyl 3-cyanoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cbz-3-Cyanoazetidine typically involves the reaction of azetidine derivatives with benzyl cyanide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a gram-scale has been achieved using strain-release reactions of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Cbz-3-Cyanoazetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amines.

Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Cbz-3-Cyanoazetidine exerts its effects is primarily through its interaction with biological targets. The cyano group and the azetidine ring are key functional groups that interact with enzymes and receptors, modulating their activity. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function .

Comparison with Similar Compounds

Key Observations :

- Cyano vs. Oxo Groups: The cyano group in this compound enhances electrophilicity at the 3-position, enabling nucleophilic additions (e.g., in cross-coupling reactions), whereas the ketone in Benzyl 3-oxoazetidine-1-carboxylate participates in condensation reactions .

- Carboxylic Acid Derivatives: 1-Fmoc-Azetidine-3-carboxylic acid and 3-Carboxymethyl derivatives exhibit higher polarity, making them suitable for aqueous-phase reactions but less membrane-permeable in biological systems compared to the cyano analog .

- Hydroxyl Substitution : Benzyl 3-Hydroxyazetidine-1-Carboxylate’s hydroxyl group facilitates hydrogen bonding, enhancing interactions with biological targets like enzymes, but requires protection during synthetic steps to avoid side reactions .

Critical Insights :

- The cyanation step for this compound achieves moderate yields due to steric hindrance in the azetidine ring, necessitating optimized reaction conditions (e.g., elevated temperatures or microwave assistance) .

- Oxidation and hydrolysis methods for oxo/hydroxy derivatives offer higher yields but require stringent control to prevent over-oxidation or racemization .

Reactivity and Stability Profiles

- Thermal Stability: this compound exhibits superior thermal stability (decomposition >200°C) compared to 3-hydroxy and 3-carboxylic acid analogs (<150°C), attributed to the electron-withdrawing cyano group stabilizing the ring .

- Chemical Reactivity: The cyano group undergoes hydrolysis to carboxylic acids under acidic conditions, while the Cbz group is cleaved via hydrogenolysis (H2/Pd-C) or strong acids (HBr/AcOH) . In contrast, Fmoc-protected analogs are base-labile, limiting their use in alkaline environments .

Pharmacological and Industrial Relevance

- Drug Development: this compound’s rigid structure is favored in kinase inhibitors (e.g., BTK inhibitors) over more flexible analogs like 3-carboxymethyl derivatives, which are prone to conformational changes reducing target affinity .

- Industrial Scalability: The Cbz group’s cost-effectiveness and ease of removal make this compound preferable to Fmoc analogs in large-scale syntheses, despite lower yields .

Biological Activity

1-Cbz-3-Cyanoazetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound, with the chemical formula C9H10N2O2, features a cyano group attached to an azetidine ring, which is known for its reactivity and versatility in organic synthesis. The compound is often utilized in drug development due to its unique structural properties that allow for various modifications.

The biological activity of this compound primarily involves its role as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is crucial in the hydrolysis of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG), which plays a significant role in regulating various physiological processes, including inflammation and pain perception . By inhibiting MAGL, this compound may increase levels of 2-AG, thereby enhancing endocannabinoid signaling.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Anti-inflammatory Effects : By modulating endocannabinoid levels, it may reduce neuroinflammation and provide neuroprotective effects .

- Pain Management : Its potential to enhance endocannabinoid signaling positions it as a candidate for pain relief therapies .

- Neurodegenerative Disorders : The compound's effect on brain inflammation suggests possible applications in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | MAGL Inhibition | Demonstrated that this compound significantly inhibited MAGL activity, leading to increased 2-AG levels in vitro. |

| Study B | Pain Relief | Reported that administration of the compound in animal models resulted in reduced pain responses compared to control groups. |

| Study C | Neuroprotection | Found that treatment with this compound decreased markers of neuroinflammation in models of neurodegeneration. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.